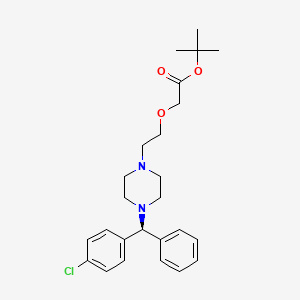

tert-Butyl (S)-Cetirizine

Vue d'ensemble

Description

tert-Butyl (S)-Cetirizine: is a derivative of cetirizine, an antihistamine commonly used to treat allergic reactions. The tert-butyl group is a bulky substituent that can influence the pharmacokinetic and pharmacodynamic properties of the molecule. This compound is of interest due to its potential enhanced efficacy and altered metabolic profile compared to cetirizine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-Cetirizine typically involves the introduction of the tert-butyl group into the cetirizine molecule. This can be achieved through various organic synthesis techniques, including:

Esterification: tert-Butyl esters can be synthesized using tert-butyl alcohol and carboxylic acids under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation or esterification processes using continuous flow reactors to ensure efficiency and scalability. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to batch processes .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: tert-Butyl (S)-Cetirizine can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

Reduction: Reduction reactions can convert the tert-butyl group into less bulky substituents.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable leaving group.

Major Products:

Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

Reduction: Less bulky alkyl groups.

Substitution: Various substituted cetirizine derivatives.

Applications De Recherche Scientifique

Chemistry: : tert-Butyl (S)-Cetirizine is used as a model compound to study the effects of bulky substituents on the pharmacokinetic and pharmacodynamic properties of antihistamines.

Biology: : The compound is used in research to understand its interaction with histamine receptors and its potential to reduce allergic reactions more effectively than cetirizine.

Medicine: : this compound is investigated for its potential use as a more effective antihistamine with fewer side effects due to its altered metabolic profile.

Industry: : The compound is of interest in the pharmaceutical industry for the development of new antihistamine formulations with improved efficacy and safety profiles.

Mécanisme D'action

tert-Butyl (S)-Cetirizine exerts its effects by blocking histamine H1 receptors, preventing histamine from binding and causing allergic symptoms. The tert-butyl group may enhance the binding affinity of the molecule to the receptor, leading to increased efficacy. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced signaling cascades .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cetirizine: The parent compound, commonly used as an antihistamine.

Levocetirizine: The active enantiomer of cetirizine with higher potency.

Fexofenadine: Another second-generation antihistamine with a different chemical structure.

Uniqueness

- The presence of the tert-butyl group may also reduce the likelihood of central nervous system side effects, making it a safer option for long-term use.

tert-Butyl (S)-Cetirizine: has a bulky tert-butyl group that can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and altered metabolism compared to cetirizine and levocetirizine.

Propriétés

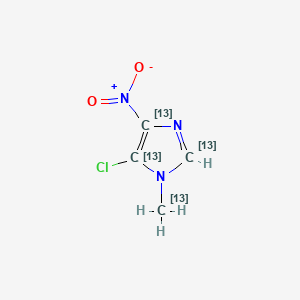

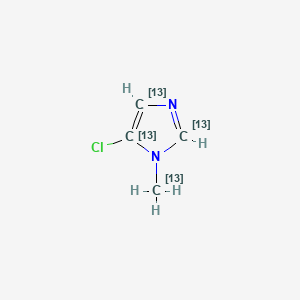

IUPAC Name |

tert-butyl 2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBIKYGPQWQMAG-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)